molecular formula C20H17N3O2S B3505840 N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide

N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide

Cat. No. B3505840
M. Wt: 363.4 g/mol
InChI Key: CNOWJEVGCLMLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as MNIA, is a small molecule that has been synthesized and studied extensively for its unique properties.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide has been studied extensively for its potential applications in various fields such as cancer therapy, neuroprotection, and cardiovascular disease. In cancer therapy, N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. In neuroprotection, N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative diseases. In cardiovascular disease, N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK pathway. N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide has been shown to inhibit the activity of these pathways, leading to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide has been shown to induce apoptosis and inhibit tumor growth by inhibiting the activity of the PI3K/Akt/mTOR pathway and the MAPK pathway. In animal models of neurodegenerative diseases, N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation by modulating various signaling pathways. In animal models of cardiovascular disease, N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide has been shown to improve cardiac function and reduce myocardial infarction size by inhibiting oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields. However, N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide, including the development of new synthesis methods, the investigation of its potential applications in other fields such as immunology and infectious diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, more studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide and its potential side effects.

properties

IUPAC Name

2-(1H-benzo[f]benzimidazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-25-18-9-5-4-8-15(18)21-19(24)12-26-20-22-16-10-13-6-2-3-7-14(13)11-17(16)23-20/h2-11H,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOWJEVGCLMLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC4=CC=CC=C4C=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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